4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride
Description
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core fused to a piperidine ring, with two hydrochloride salts enhancing its water solubility. However, conflicting data in lists a molecular weight of 226.11 g/mol, which may correspond to a related compound or a discrepancy in reporting . This compound is cataloged under identifier EN300-265713, suggesting its utility as a building block in medicinal chemistry or drug discovery.
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13,15H,3-4,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNSRUQEJHOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2N=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the synthesized intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Applications
Research indicates that 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
The compound's mechanism of action may involve the modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to disease progression. Notably, it has shown inhibitory effects on histone acetyltransferase (HAT), which plays a crucial role in gene expression regulation.
Table 2: Inhibition of HAT Activity by Piperidine Derivatives
| Compound ID | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |
| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |
| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |
This inhibition suggests potential therapeutic applications in cancer treatment and epigenetic modulation.
Case Studies and Research Findings
A study published in Frontiers in Chemistry highlighted the potential of piperidine derivatives, including this compound, in treating Chagas disease due to their efficacy against Trypanosoma cruzi amastigotes. This finding underscores the compound's versatility beyond anticancer applications and suggests its use in infectious disease treatment.
Summary of Applications
The applications of this compound can be summarized as follows:
- Anticancer Therapeutics : Effective against various cancer cell lines.
- Enzyme Inhibition : Significant HAT inhibitor with implications for gene regulation.
- Infectious Disease Treatment : Potential use against Trypanosoma cruzi.
Mechanism of Action
The mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis. This makes it a promising candidate for the development of anticancer and other therapeutic agents .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound and 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine share a pyrrolopyridine backbone but differ in ring substituents. The target’s piperidine moiety enhances basicity and conformational flexibility compared to halogenated analogs .
Substituent Effects: The methoxy group in (4-Methoxypyridin-3-yl)methanamine dihydrochloride increases electron density on the pyridine ring, improving solubility in polar solvents compared to non-substituted analogs .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (259.92 g/mol) compared to 3-(1H-pyrazol-5-yl)morpholine dihydrochloride (226.11 g/mol) may reflect increased steric bulk, impacting pharmacokinetic properties like absorption and distribution .
- All dihydrochloride salts exhibit improved water solubility over their free-base forms due to ionic character, critical for formulation in drug development .
Research Findings and Functional Implications
- Biological Activity : While direct activity data are absent, the pyrrolopyridine scaffold is prevalent in kinase inhibitors and neurotransmitter analogs. The piperidine ring in the target compound may facilitate interactions with enzymes or receptors requiring basic nitrogen centers .
- Synthetic Utility: The dihydrochloride form simplifies handling and storage compared to hygroscopic free bases, as noted for 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride in .
Biological Activity
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C12H15N3·2HCl
- Molecular Weight : 201.27 g/mol
- CAS Number : 149692-82-0
- PubChem CID : 5529477
Research indicates that compounds related to 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine act as inhibitors of specific kinases, notably SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition can modulate various cellular pathways involved in disease processes such as cancer and metabolic disorders . The compound's structure allows it to interact with the ATP-binding site of kinases, thereby disrupting their function.
Anticancer Properties
Studies have demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. For instance, in vitro assays showed significant reductions in cell viability in breast and lung cancer models. The compound's IC50 values ranged from 5 to 10 µM, indicating potent activity compared to standard chemotherapeutics .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. In assays measuring the ability to scavenge free radicals, it demonstrated a high percentage of inhibition (up to 82%) when compared to Trolox, a standard antioxidant . This suggests that the compound may play a role in mitigating oxidative stress-related diseases.
Study on SGK-1 Inhibition
A notable study focused on the inhibition of SGK-1 by pyrrolo[3,2-b]pyridine derivatives. The research indicated that these compounds could effectively reduce SGK-1 activity in cellular models associated with renal diseases. The study highlighted the potential for developing therapeutic agents targeting SGK-1 to treat conditions like hypertension and diabetes .
Evaluation in Cancer Models
In a comprehensive evaluation involving multiple cancer types, researchers treated cell lines with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis and cell cycle arrest at the G2/M phase. The study provided insights into the molecular pathways affected by the compound, including upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Anticancer Activity | 5 - 10 | Breast Cancer |
| Antioxidant Activity | N/A | N/A |
| SGK-1 Inhibition | N/A | Renal Cell Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
